molecular formula C23H30N2O4 B242010 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Número de catálogo B242010
Peso molecular: 398.5 g/mol
Clave InChI: FEZKHTPUJYEYLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one, also known as MORPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MORPH is a highly selective and potent agonist of the μ-opioid receptor, which makes it a promising candidate for the treatment of pain and addiction.

Mecanismo De Acción

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its pharmacological effects by binding to and activating the μ-opioid receptor. This activation leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to activate the β-arrestin pathway, which is thought to play a role in the development of tolerance and dependence.
Biochemical and Physiological Effects:
7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce analgesia, and improve motor function in animal models of Parkinson's disease. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, reducing cell death and oxidative stress in models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several advantages for lab experiments, including its high selectivity and potency for the μ-opioid receptor, which allows for precise and targeted studies. However, its potential for tolerance and dependence can make it difficult to use in long-term studies. Additionally, the complex synthesis method for 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can make it difficult to obtain in large quantities, which can limit its use in certain experiments.

Direcciones Futuras

There are several potential future directions for research on 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one. One area of interest is the development of novel analogs with improved pharmacological properties, such as reduced potential for tolerance and dependence. Additionally, further studies are needed to fully understand the neuroprotective effects of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one and its potential as a therapeutic agent for neurodegenerative diseases. Finally, studies on the safety and efficacy of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one in human subjects are needed to determine its potential as a clinical drug candidate.

Métodos De Síntesis

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is synthesized through a multistep process, starting with the reaction of 3-(4-morpholinyl)propanol with 7-methyl-1,2,3,4-tetrahydro-5H-benzo[3,4]chromen-5-one. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield the final product.

Aplicaciones Científicas De Investigación

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been extensively studied in the field of pharmacology and has shown promising results in various preclinical studies. Its high selectivity and potency for the μ-opioid receptor make it a potential candidate for the treatment of pain and addiction. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases.

Propiedades

Nombre del producto

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Fórmula molecular

C23H30N2O4

Peso molecular

398.5 g/mol

Nombre IUPAC

7-methyl-10-(3-morpholin-4-ylpropyl)-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H30N2O4/c1-16-21-17(13-20-18-5-2-3-6-19(18)23(26)29-22(16)20)14-25(15-28-21)8-4-7-24-9-11-27-12-10-24/h13H,2-12,14-15H2,1H3

Clave InChI

FEZKHTPUJYEYLB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OCN(C3)CCCN4CCOCC4)C5=C(CCCC5)C(=O)O2

SMILES canónico

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCCN5CCOCC5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.